(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid
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Overview
Description
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is a chemical compound with the molecular formula C11H8ClNO4 It is a derivative of phenoxyacetic acid, featuring a chloro-substituted isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-isoxazol-5-ylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amine groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and the chloro group are thought to play crucial roles in its biological activity by facilitating binding to these targets and modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid
- 2-(2-(Isoxazol-5-yl)-4-methylphenoxy)acetic acid
- 5-Chloro-2-(isoxazol-5-yl)phenol
Uniqueness
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is unique due to the presence of both the chloro-substituted isoxazole ring and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H8ClNO4 |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-[4-chloro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H8ClNO4/c12-7-1-2-9(16-6-11(14)15)8(5-7)10-3-4-13-17-10/h1-5H,6H2,(H,14,15) |
InChI Key |
HWMPAXJYKHDGES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=NO2)OCC(=O)O |
Origin of Product |
United States |
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